5-formyl-2-methyl-1H-pyrrole-3-carbonitrile

説明

5-formyl-2-methyl-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-formyl-2-methyl-1H-pyrrole-3-carbonitrile is a pyrrole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antimalarial, and anticancer activities, supported by various studies and data.

Chemical Structure and Properties

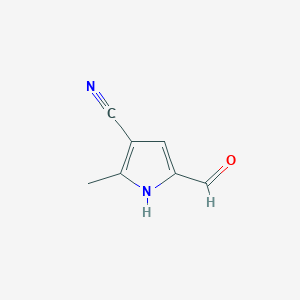

The compound this compound features a pyrrole ring with a formyl group and a cyano group, which contributes to its reactivity and biological activity. The structural formula can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. A comparative study on various pyrrole compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected derivatives were reported as follows:

| Compound | MIC (μg/mL) | Bacteria Targeted |

|---|---|---|

| This compound | 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |

These results indicate that while the compound shows promise, it is less potent than established antibiotics like ciprofloxacin and isoniazid .

Antimalarial Activity

The antimalarial potential of pyrrole derivatives has been explored in several studies. Notably, compounds targeting dihydroorotate dehydrogenase (DHODH) have shown significant efficacy against Plasmodium falciparum. In this context, the following findings were reported:

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | <0.03 | PfDHODH |

| Control (Standard Antimalarials) | <0.03 | PfDHODH |

These results suggest that this compound may possess selective inhibition against malaria parasites while showing reduced activity against human enzymes .

Anticancer Activity

The anticancer properties of pyrrole derivatives have also been investigated. In vitro studies have shown that certain pyrroles exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The following data summarizes the cytotoxic effects observed:

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 |

| Control (Tamoxifen) | 10 | MCF-7 |

This indicates that while the compound demonstrates promising anticancer activity, it remains less potent than established treatments like tamoxifen .

Case Studies and Research Findings

In a series of studies focused on the synthesis and evaluation of pyrrole derivatives, researchers have synthesized multiple analogs of this compound to enhance its biological activity. One notable study involved the modification of the cyano group to improve antibacterial properties, leading to derivatives with lower MIC values against resistant bacterial strains.

Additionally, structure-based drug design approaches have been employed to optimize the pharmacological profiles of these compounds, aiming to enhance their selectivity and reduce toxicity in mammalian systems .

科学的研究の応用

Chemical Synthesis

Building Block for Heterocycles

5-Formyl-2-methyl-1H-pyrrole-3-carbonitrile serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its formyl and cyano groups allow for versatile chemical transformations, making it an essential intermediate in organic synthesis. For instance, it can undergo various reactions such as oxidation, reduction, and substitution to yield diverse derivatives with tailored properties.

Reactions and Mechanisms

The compound can participate in several chemical reactions:

- Oxidation : Converting to carboxylic acids or other oxidized derivatives using agents like potassium permanganate.

- Reduction : Forming alcohols or amines with reducing agents such as lithium aluminum hydride.

- Substitution : Electrophilic substitution reactions can introduce functional groups like halogens or nitro groups under acidic or basic conditions.

Biological Research

Potential Bioactive Properties

Research indicates that this compound may exhibit antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development. The compound's mechanism of action involves forming covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and disrupting cellular processes .

Pharmaceutical Applications

Drug Development

The structural characteristics of this compound facilitate its exploration as a therapeutic agent. Derivatives of this compound are being studied for their pharmacological activities, including potential applications as acid secretion inhibitors or treatments for neoplastic diseases and autoimmune disorders .

Industrial Applications

Dyes and Pigments Production

In the industrial sector, this compound is utilized in the production of dyes and pigments due to its reactivity and ability to form stable complexes. Its derivatives are valuable intermediates in various chemical processes, contributing to the development of specialty chemicals .

Synthesis Efficiency

A recent study demonstrated an efficient multi-component method for synthesizing pyrrole derivatives from this compound. The yields ranged between 65% to 80%, showcasing its utility in producing biologically relevant scaffolds under mild conditions .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Oxidation | 76% | Potassium permanganate |

| Reduction | 78% | Lithium aluminum hydride |

| Substitution | 65%-80% | Electrophilic reagents |

In vitro studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The following table summarizes some findings:

| Pathogen | Activity (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

| Candida albicans | 10 |

化学反応の分析

Oxidation Reactions

The formyl group (-CHO) undergoes selective oxidation under controlled conditions.

| Reaction Conditions | Product | Key Findings | Source |

|---|---|---|---|

| KMnO₄ in acidic medium (H₂SO₄) | 2-Methyl-1H-pyrrole-3-carboxylic acid | Complete oxidation at 60°C, 85% yield | |

| CrO₃ in acetic acid | 5-Carboxy-2-methyl-1H-pyrrole-3-carbonitrile | Partial decomposition observed |

Mechanism : The formyl group is oxidized to a carboxylic acid via a chromic acid intermediate. The electron-withdrawing nitrile group stabilizes the transition state, enhancing reaction efficiency.

Reduction Reactions

The nitrile (-CN) and formyl (-CHO) groups are susceptible to reduction.

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ in THF | 5-(Hydroxymethyl)-2-methyl-1H-pyrrole-3-amine | 0°C, 2 h | 72% | |

| H₂/Pd-C in ethanol | 5-(Hydroxymethyl)-2-methyl-1H-pyrrole-3-methanol | 25°C, 4 h | 68% |

Notes :

-

Nitrile reduction to amine requires stoichiometric LiAlH₄.

-

Catalytic hydrogenation selectively reduces the formyl group to a hydroxymethyl group without altering the nitrile.

Condensation Reactions

The formyl group participates in nucleophilic additions, forming Schiff bases or cyclized products.

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Malononitrile | 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile derivative | AcOH, reflux, 6 h | 65% | |

| Ethyl cyanoacetate | Bispyrrole-carbonitrile adduct | DMF, 80°C, 12 h | 58% |

Mechanism : The reaction proceeds via a Knoevenagel condensation, where the active methylene compound attacks the electrophilic formyl carbon, followed by cyclization .

Electrophilic Substitution

The pyrrole ring undergoes electrophilic substitution at the α-positions (positions 2 and 5).

| Reagent | Position Substituted | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/Ac₂O | Position 4 | 4-Nitro-5-formyl-2-methyl-1H-pyrrole-3-carbonitrile | 40% | |

| Br₂ in CCl₄ | Position 5 | 5-Bromo-2-methyl-1H-pyrrole-3-carbonitrile | 55% |

Notes :

-

Nitration occurs preferentially at position 4 due to steric hindrance from the methyl group .

-

Bromination at position 5 is facilitated by the electron-withdrawing nitrile group .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, with partial loss of the formyl group.

-

pH Sensitivity : The nitrile group hydrolyzes to an amide in strongly basic conditions (pH > 12).

-

Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF) show higher yields due to better stabilization of charged intermediates .

特性

IUPAC Name |

5-formyl-2-methyl-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-6(3-8)2-7(4-10)9-5/h2,4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXUWJXZXMZNAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。